Methyl 2-(3-amino-3'-methyl-[1,1'-biphenyl]-4-yl)acetate
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Overview
Description
Methyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate is an organic compound that belongs to the class of biphenyl derivatives This compound features a biphenyl core with an amino group and a methyl group attached to one of the phenyl rings, and an ester functional group attached to the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate typically involves a multi-step process:
Formation of the Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a boronic acid and an aryl halide.
Introduction of the Amino Group: The amino group can be introduced via nitration followed by reduction. The nitration of the biphenyl compound yields a nitro derivative, which is then reduced to the corresponding amine using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.
Esterification: The final step involves the esterification of the carboxylic acid derivative of the biphenyl compound with methanol in the presence of an acid catalyst like sulfuric acid to yield the desired ester.
Industrial Production Methods
Industrial production of Methyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of halogenated, nitrated, or sulfonated biphenyl derivatives.
Scientific Research Applications
Methyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Methyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The amino group can form hydrogen bonds with active site residues, while the ester group can undergo hydrolysis to release active metabolites. The biphenyl core provides structural rigidity, enhancing the binding affinity to the target.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(3-amino-[1,1’-biphenyl]-4-yl)acetate: Lacks the methyl group on the biphenyl ring.
Methyl 2-(3-nitro-3’-methyl-[1,1’-biphenyl]-4-yl)acetate: Contains a nitro group instead of an amino group.
Ethyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate: Contains an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-(3-amino-3’-methyl-[1,1’-biphenyl]-4-yl)acetate is unique due to the presence of both an amino group and a methyl group on the biphenyl ring, along with a methyl ester functional group
Properties
IUPAC Name |
methyl 2-[2-amino-4-(3-methylphenyl)phenyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11-4-3-5-12(8-11)13-6-7-14(15(17)9-13)10-16(18)19-2/h3-9H,10,17H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHYCYFGEQJCED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=C(C=C2)CC(=O)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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